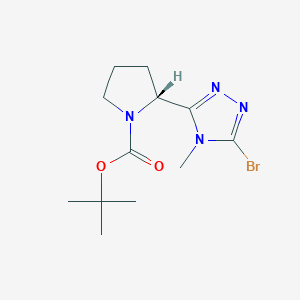
Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound features a triazole ring substituted with a bromine atom and a methyl group, making it a potentially interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving amines and aldehydes or ketones.
Esterification: The final step involves the esterification of the pyrrolidine carboxylate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the triazole ring.
Reduction: Reduction reactions could target the bromine atom, potentially converting it to a hydrogen atom.
Substitution: The bromine atom on the triazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Drug Development: The compound could be explored for its potential as a pharmacophore in drug design.
Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Used in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor modulation, or interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2R)-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Lacks the bromine atom, potentially altering its reactivity and biological activity.
Tert-butyl (2R)-2-(5-chloro-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate: Substitution of bromine with chlorine, which may affect its chemical properties and applications.
Uniqueness
The presence of the bromine atom in Tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate makes it unique compared to its analogs. Bromine is a larger and more electronegative atom than hydrogen or chlorine, which can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(5-bromo-4-methyl-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2/c1-12(2,3)19-11(18)17-7-5-6-8(17)9-14-15-10(13)16(9)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPYFVDGSVFMK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NN=C(N2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NN=C(N2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)
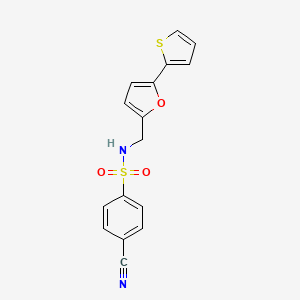
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
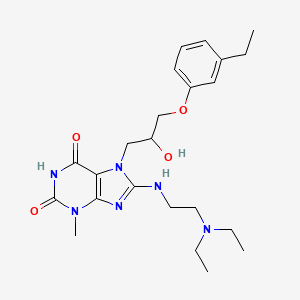
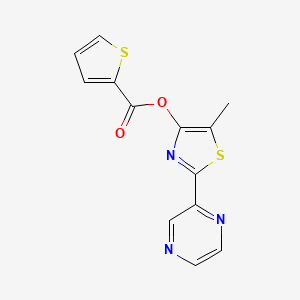
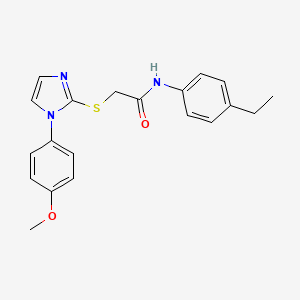
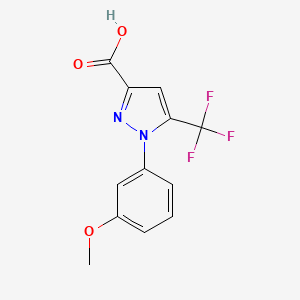
![1-[2-(2-Fluorophenoxy)acetyl]-N-(1H-indazol-6-YL)azetidine-3-carboxamide](/img/structure/B2560214.png)
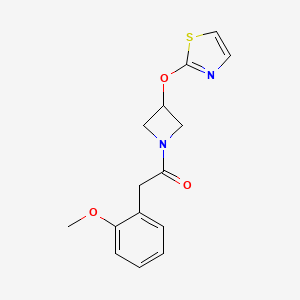
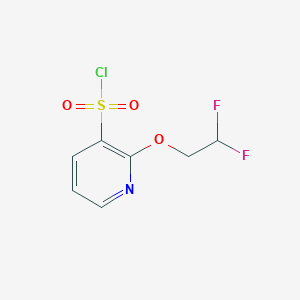
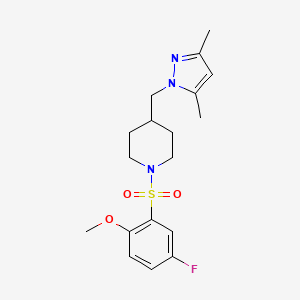
![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2560222.png)
![N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2560223.png)
